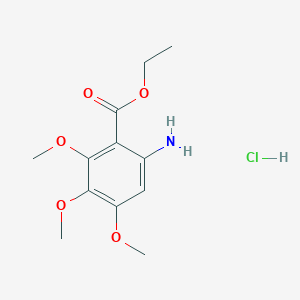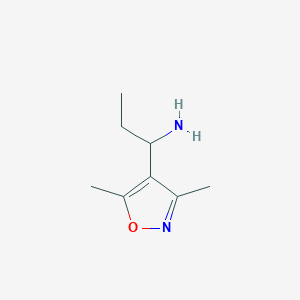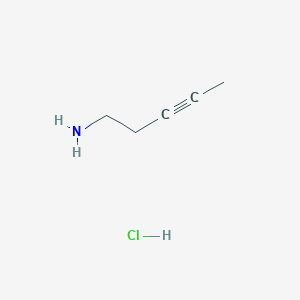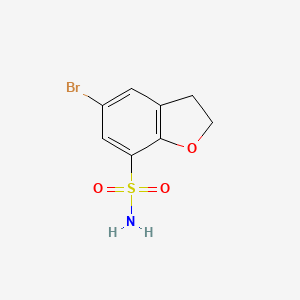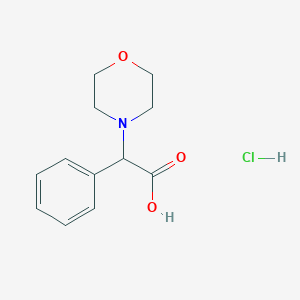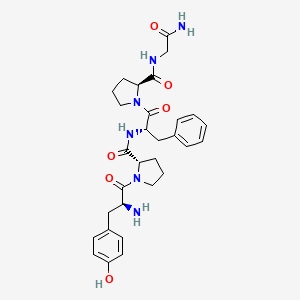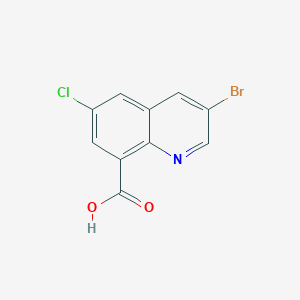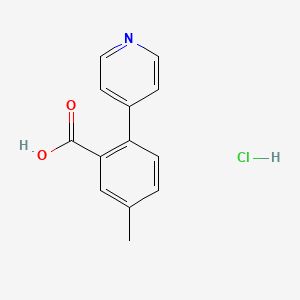
5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride
Vue d'ensemble
Description
The compound “5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride” is a complex organic molecule. It likely contains a benzoic acid group, a pyridine ring, and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Applications De Recherche Scientifique
Biological Imaging Applications
5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride has been used in the synthesis of ZP9 and ZP10, two asymmetrical fluorescein-based dyes. These dyes, featuring an aniline-based ligand with a pyridyl-amine-pyrrole group, have applications in biological imaging. Their ability to bind with Zn(II) and exhibit fluorescence turn-on makes them useful in confocal microscopy studies for in vivo zinc sensing (Nolan et al., 2006).
Synthesis of Triorganostannyl Esters
The compound plays a role in the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids substituted with pyridinyl groups. These esters, with various substituents on tin, are significant for understanding their coordination to metal centers, which influences both the photophysical properties of the metal and the ligands' conformation and interactions (Tzimopoulos et al., 2010).
Anticancer Research
In anticancer research, derivatives of 5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride have been synthesized and evaluated. For instance, novel pyridine-3-carbonitrile derivatives, which include this compound, have shown potential against breast cancer cells, as evidenced by cytotoxicity assays and molecular docking experiments (Mansour et al., 2021).
Coordination Polymers and Photocatalytic Properties
This compound is also used in the construction of coordination polymers with metals like Zn(II) and Cd(II). These polymers, having varied structures and properties, have shown photocatalytic activity, particularly in the degradation of methylene blue under UV-Vis irradiation. This highlights their potential application in environmental remediation (Liu et al., 2016).
Metal-Organic Frameworks
The compound contributes to the assembly of metal-organic frameworks (MOFs), especially with cobalt (Co(II)). These MOFs have been studied for their gas adsorption properties and magnetic behaviors, showing significant potential in areas like material science and magnetic studies (Liu et al., 2018).
Luminescence and Magnetism in Lanthanide Complexes
In the field of lanthanide coordination complexes, this compound has been used to study their luminescence and magnetic properties. These complexes exhibit unique structural properties and have potential applications in materials science and photonics (Hou et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-pyridin-4-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.ClH/c1-9-2-3-11(12(8-9)13(15)16)10-4-6-14-7-5-10;/h2-8H,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHHDGBVRZEHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(pyridin-4-yl)benzoic acid hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



